Scaffold-Hopping from Pyrimidine to 7(8H)-Pteridinone Yields Subnanomolar EGFR T790M/L858R Inhibitors
A computational scaffold-hopping strategy starting from a pyrimidine-based EGFR inhibitor identified the pteridin-7(8H)-one scaffold as a high-3D-similarity replacement. The optimized pteridin-7(8H)-one derivatives 3q and 3x achieved subnanomolar IC₅₀ values against both wild-type EGFR and the clinically resistant T790M/L858R double mutant, whereas the parent pyrimidine scaffold lacked activity against the T790M mutant [1]. This represents a functional gain that is directly attributable to the pteridinone core.
| Evidence Dimension | EGFR T790M/L858R kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Subnanomolar IC₅₀ (compounds 3q and 3x) against EGFR WT and T790M/L858R double mutant |
| Comparator Or Baseline | Parent pyrimidine-based EGFR inhibitor: inactive against T790M mutant |
| Quantified Difference | From inactive (pyrimidine scaffold) to subnanomolar (pteridin-7(8H)-one scaffold) against the resistance-conferring T790M mutant |
| Conditions | Recombinant EGFR kinase inhibition assay; cellular antiproliferative assay in gefitinib-sensitive and gefitinib-resistant NSCLC cell lines; in vivo H1975 EGFR-T790M/L858R xenograft mouse model |
Why This Matters
A user needing an EGFR T790M-active chemical starting point must select the pteridin-7(8H)-one scaffold; the structurally simpler pyrimidine scaffold is ineffective against this clinically prevalent resistance mutation.
- [1] Zhou, W.; Ercan, D.; Chen, L.; Yun, C. H.; Li, D.; Capelletti, M.; Cortot, A. B.; Chirieac, L.; Iacob, R. E.; Padera, R.; et al. Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant. J. Med. Chem. 2013, 56 (20), 7821–7837. DOI: 10.1021/jm401045n. View Source
